Ligstroside

Descripción general

Descripción

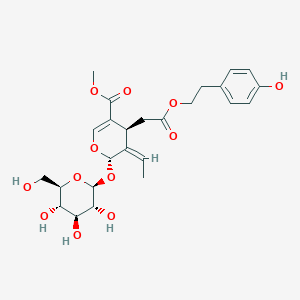

Ligstroside is an important phenolic compound present in olive cultivars . It is a secoiridoid glycoside that is the methyl ester of 3,4-dihydro-2H-pyran-5-carboxylic acid . It has a role as a plant metabolite and an antineoplastic agent . It is also a bioactive natural compound commonly derived from plants like Ligustrum lucidum, Jasminum officinale, and Osmanthus heterophyllus .

Synthesis Analysis

In 2021, Mancuso and co-workers proposed a green catalytic method to obtain ligstroside starting from oleuropein . The major benefits are that this compound already possesses the (S)-configuration at the C5 chiral carbon and the similarity with ligstroside .

Molecular Structure Analysis

Ligstroside is a secoiridoid derivative . Its molecular formula is C25H32O12 . The high mass resolution and accuracy provided by the adopted orbital trap mass analyzer enabled the recognition of more than 10 different isomeric forms of Ligstroside in virgin olive oil extracts .

Chemical Reactions Analysis

The detection of olive oil oxidation status or rancidity, the analytical techniques that are usually used, as well as the application and significance of chemometrics in the research of olive oil have been emphasized . Ligstroside significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .

Physical And Chemical Properties Analysis

Ligstroside is a solid, white to off-white compound . Its molecular weight is 524.52 .

Aplicaciones Científicas De Investigación

Gastrointestinal Health: Alleviation of Colitis

Ligustroside has been studied for its therapeutic effects on colitis. Research indicates that supplementation with Ligustroside can reduce body weight loss, decrease disease activity indices, and relieve colon damage in mice with colitis induced by dextran sulfate sodium (DSS). It also appears to decrease proinflammatory cytokine concentrations in serum and increase immunoglobulin content and antioxidant enzymes in colon tissue .

Immunomodulation: Effects on Peritoneal Macrophages

Another study explored Ligustroside’s immunomodulatory and anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. Ligustroside aglycon, a derivative, was found to prevent inflammation by regulating multiple signaling pathways, including MAPKs, JAK/STAT, NF-κB, Nrf2/HO-1, and NLRP3 inflammasome .

Anti-Inflammatory Properties: Modulation of Inflammatory Markers

Ligustroside aglycon has shown significant antioxidant and anti-inflammatory activities by decreasing oxidative stress markers such as nitric oxide production and the expression of inducible nitric oxide synthase (iNOS) and NADPH oxidase-1 (NOX-1). It also reduced pro-inflammatory cytokine levels and modulated proteins like COX-2 and mPGEs-1 .

Intestinal Barrier Integrity: Enhancement and Protection

The intake of Ligustroside has been associated with the enhancement of the intestinal barrier. It could reduce mucus secretion and prevent cell apoptosis, which are crucial for maintaining the integrity of the intestinal lining .

Gut Microbiota: Alteration and Improvement

Supplementation with Ligustroside altered the gut microbiota and lipid composition of colitis mice. This suggests that Ligustroside can influence the bacterial community composition and microbiota functional profiles, which play a vital role in gut health .

Potential Therapeutic Applications: Broader Implications

While the current research is promising, further in vivo studies are warranted to investigate the bioactivity of Ligustroside more comprehensively. Its potential as a natural agent for the treatment of immune-inflammatory diseases is an exciting avenue for future research .

Mecanismo De Acción

Target of Action

Ligustroside, also known as Ligstroside, primarily targets mitochondrial bioenergetics . It has been shown to have a significant impact on models of early Alzheimer’s disease (AD) and brain aging . Additionally, Ligustroside significantly inhibits nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages .

Mode of Action

Ligustroside interacts with its targets by enhancing mitochondrial bioenergetics . Furthermore, Ligustroside inhibits nitric oxide production, which plays a crucial role in inflammation .

Biochemical Pathways

Ligustroside affects the Matrix Metalloproteinases (MMPs) pathway . MMPs play a key role in the pathology of photoaging . Ligustroside competitively inhibits all MMP-1, MMP-3, and MMP-9 activities . It also affects the AP-1/matrix metalloproteinase pathway , preventing the binding of AP-1 to DNA, leading to the total loss of constitutive DNA-binding ability .

Pharmacokinetics

The pharmacokinetics of Ligustroside are influenced by the process of Chinese medicine processing (CMP) . During processing, such as steaming, hydrolysis reactions can occur in the iridoid glycosides, leading to a decrease in the levels of Ligustroside, while the levels of other components increase . This process facilitates the dissolution, absorption, and targeted distribution of active components .

Result of Action

The action of Ligustroside results in improved mitochondrial bioenergetics in models of early Alzheimer’s disease and brain aging . It also leads to the inhibition of nitric oxide production in lipopolysaccharide-activated RAW264.7 macrophages . These effects contribute to its potential application as an anti-aging agent with MMP inhibitory and anti-transcriptional activities .

Action Environment

The action of Ligustroside is influenced by environmental factors such as heat during the processing of Chinese medicine . The ‘heat’ during processing leads to the generation of easily absorbed components through the hydrolysis of glycosides . This highlights the importance of the processing environment in enhancing the efficacy of Ligustroside .

Safety and Hazards

Propiedades

IUPAC Name |

methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O12/c1-3-15-16(10-19(28)34-9-8-13-4-6-14(27)7-5-13)17(23(32)33-2)12-35-24(15)37-25-22(31)21(30)20(29)18(11-26)36-25/h3-7,12,16,18,20-22,24-27,29-31H,8-11H2,1-2H3/b15-3+/t16-,18+,20+,21-,22+,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQXOLRKJQWPNB-MVVLSVRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318124 | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35897-92-8 | |

| Record name | Ligstroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35897-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligstroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligstroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGSTROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S9SA69C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

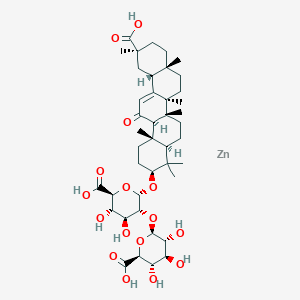

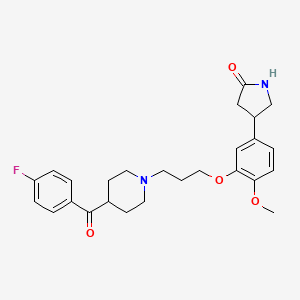

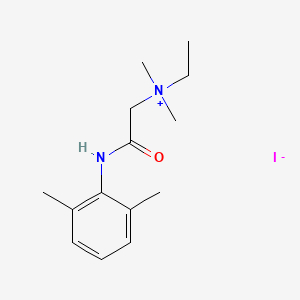

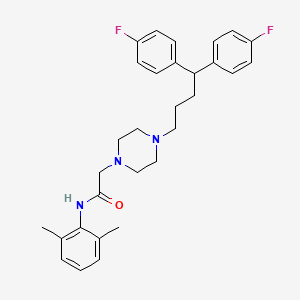

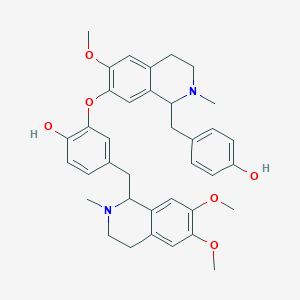

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

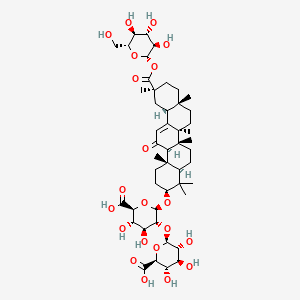

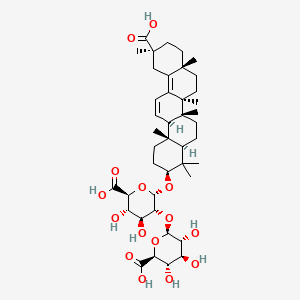

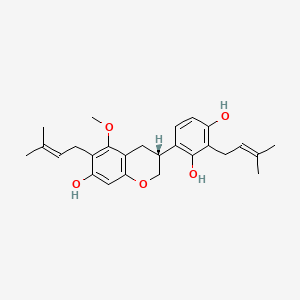

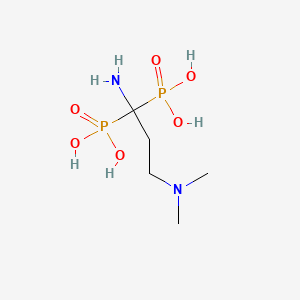

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.